2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to "2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide" involves several steps, including functional substitution and the formation of heterocycles like benzoxazoles. For instance, a method for synthesizing benzoxazole derivatives involves reacting 1,2-benzisoxazoles with chloromethyl groups, a process that can be applicable for creating similar structures (Khodot & Rakitin, 2022).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like single-crystal X-ray diffraction, which provides insights into the crystalline structure, including dihedral angles and hydrogen bonding, which are critical for understanding the molecular geometry and stability of the compound (Xue et al., 2008).
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions, including carbodiimide condensation, which is a method for preparing acetamide derivatives. These reactions are significant for synthesizing a range of compounds with potential pharmaceutical applications (Yu et al., 2014).
Physical Properties Analysis
The physical properties, including the crystal system, space group, and molecular weight, can be determined through methods like crystallography. These properties are essential for the identification and further application of these compounds (Saravanan et al., 2016).
Chemical Properties Analysis
Chemical properties such as pKa values and reactivity can be identified through spectroscopic studies and computational chemistry, providing insights into the acidity and stability of the compounds. For example, the pKa determination of benzothiazole-2-yl acetamide derivatives offers critical data on the chemical behavior of these molecules (Duran & Canbaz, 2013).
Scientific Research Applications
Potential as Pesticides
Research has identified N-derivatives of similar compounds as potential pesticides, characterized by X-ray powder diffraction. These studies present new powder diffraction data, shedding light on the structural properties of these compounds, which are crucial for their pesticidal activities (Olszewska, Tarasiuk, & Pikus, 2011). Another study on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to the compound , also underscores their potential as pesticides, providing new diffraction data that supports this application (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Structural Analysis
Efforts in synthesis and structural analysis of related compounds have been documented, highlighting methods for creating N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an important precursor for synthesizing benzoxazole derivatives with various pharmacological activities. This research emphasizes the compound's synthesis and its structural establishment through spectral analysis (Khodot & Rakitin, 2022).
Applications in Dye-Sensitized Solar Cells (DSSCs)
Another intriguing application involves the use of benzothiazolinone acetamide analogs in dye-sensitized solar cells (DSSCs). The study explores the photochemical and thermochemical properties of these compounds, demonstrating their potential as photosensitizers due to their good light harvesting efficiency and free energy of electron injection, which are critical for photovoltaic efficiency (Mary et al., 2020).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and studied for their corrosion inhibition potential, illustrating the broader chemical utility of compounds related to "2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide". These studies highlight the efficacy of such compounds in protecting carbon steel in acidic environments, showcasing their mixed-type inhibition properties and adherence to Langmuir adsorption isotherm (Rouifi et al., 2020).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-7-8-16(11-15(14)2)23-26-19-12-17(9-10-21(19)29-23)25-22(27)13-28-20-6-4-3-5-18(20)24/h3-12H,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMZDCHPFLLQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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